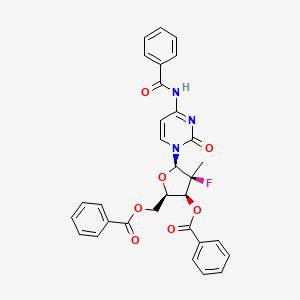
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one is a stereoisomer of a hexose derivative. This compound is characterized by its four hydroxyl groups and a ketone functional group, making it a polyhydroxy ketone. It is an important intermediate in various biochemical pathways and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one typically involves the selective oxidation of hexose sugars. One common method is the oxidation of D-glucose using specific oxidizing agents under controlled conditions to yield the desired stereoisomer. The reaction conditions often include mild temperatures and pH-controlled environments to ensure the selective formation of the (3R,4S,5S) configuration.
Industrial Production Methods
Industrial production of this compound can involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of hexaric acids.
Reduction: Formation of hexitols.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a precursor in the biosynthesis of other important biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. The molecular targets include enzymes such as hexokinase and aldolase, which play crucial roles in glycolysis and gluconeogenesis.
Comparación Con Compuestos Similares
Similar Compounds
D-glucose: A common hexose sugar with a similar structure but different stereochemistry.
D-mannose: Another hexose sugar with different stereochemical configuration.
D-fructose: A ketohexose with a similar ketone functional group but different arrangement of hydroxyl groups.
Uniqueness
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its configuration allows it to participate in specific reactions and interact with particular enzymes, making it valuable in targeted applications in research and industry.
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6-/m0/s1 |
Clave InChI |
IXDZFGATLNCIOI-ZLUOBGJFSA-N |
SMILES isomérico |
CC(=O)[C@@H]([C@H]([C@H](CO)O)O)O |
SMILES canónico |
CC(=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



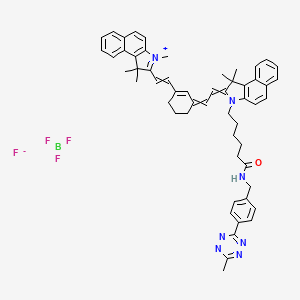
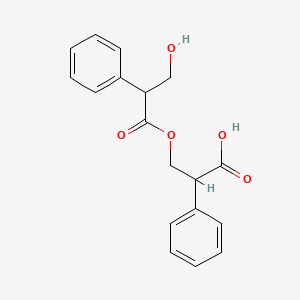
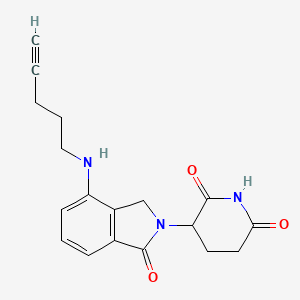
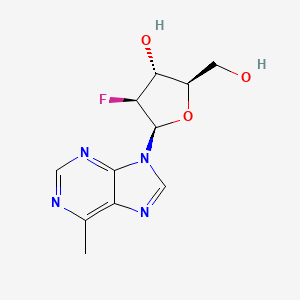
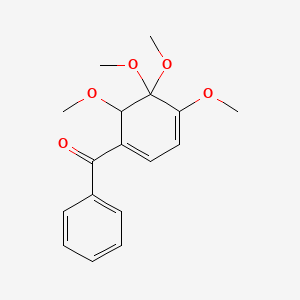
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)
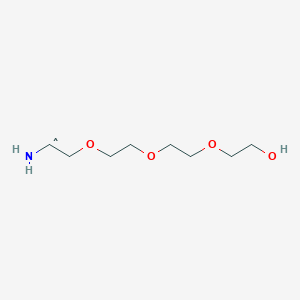

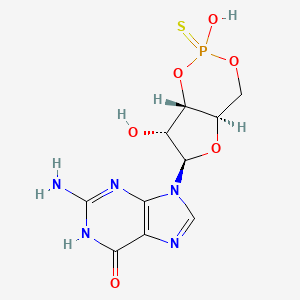
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
